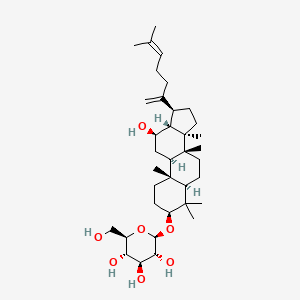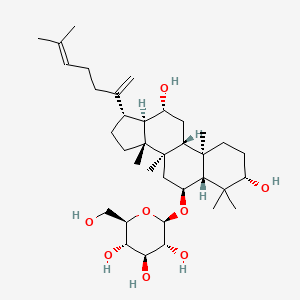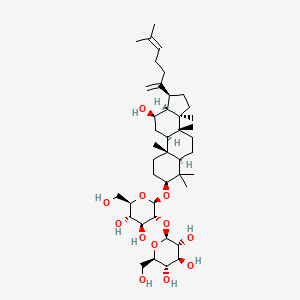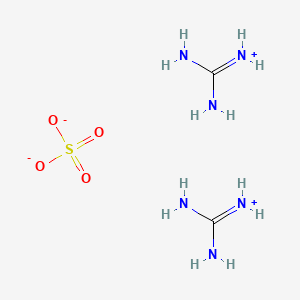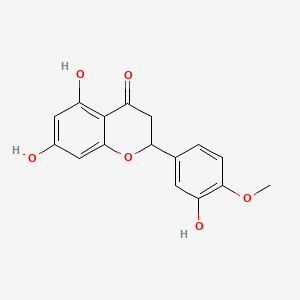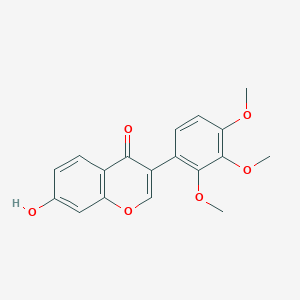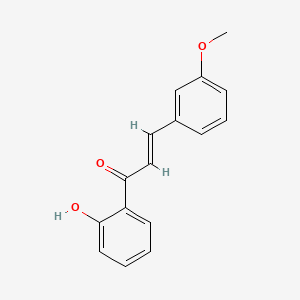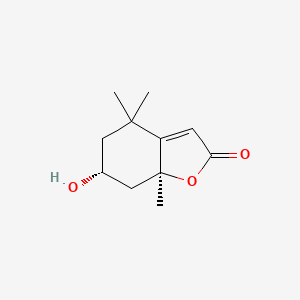
(6r,7As)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5h-1-benzofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6r,7As)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5h-1-benzofuran-2-one is a natural product found in Euphorbia maculata, Cystophora moniliformis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Computational Chemistry and Chiroptical Spectroscopy
A study highlighted the application of computational chemistry methods and chiroptical spectroscopy in the structural elucidation of chiral natural products like (6r,7As)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5h-1-benzofuran-2-one. The research utilized time-dependent density functional theory (TDDFT) calculations and quantum chemical calculations for understanding the conformation, interaction, and stabilization of the compound’s isomers. The study also emphasized the capability of TDDFT calculations of circular dichroism to quantify individual isomers and explore the nature of excitation in the molecule (Mota & Costa, 2021).
Structural and Phytochemical Analysis
Research on the roots of Leontopodium alpinum and L. leontopodioides led to the isolation of new compounds including a benzofuran derivative, revealing the structural diversity and potential phytochemical significance of these plant species. This study contributes to the understanding of benzofuran compounds in natural products and their potential applications in various fields (Dobner et al., 2003).
Isolation from Ornithogalum Caudatum Ait
The compound was isolated from Ornithogalum Caudatum Ait, marking the first discovery of this compound in this plant species. The structure was confirmed through IR and NMR methods, demonstrating the potential for further phytochemical and pharmacological studies of Ornithogalum Caudatum Ait (Jin, 2005).
Electrochemical Synthesis and Study
A study on the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone highlighted the synthesis of new benzofuran derivatives. The research provides insights into the electrochemical synthesis process and the potential applications of benzofuran derivatives in various fields (Moghaddam et al., 2006).
Antimicrobial Evaluation of Benzofuran Derivatives
A study synthesized novel fluorine-containing heterocycles incorporating benzofuran and evaluated their in vitro antibacterial and antifungal activities. The results showed that some of the synthesized compounds exhibited good antimicrobial activities, indicating the potential application of these benzofuran derivatives in developing new antimicrobial agents (Chundawat et al., 2013).
Propiedades
Número CAS |
10481-90-0 |
|---|---|
Nombre del producto |
(6r,7As)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5h-1-benzofuran-2-one |
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 |
Nombre IUPAC |
(6R,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m1/s1 |
SMILES |
CC1(CC(CC2(C1=CC(=O)O2)C)O)C |
Sinónimos |
(±)-Loliolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





